

Thermodynamic Properties of Liquid 1-Chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of liquid **1-chloropropane** (C₃H₇Cl). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where accurate data on the physicochemical behavior of this compound is essential. This document summarizes critical data in structured tables, details the experimental protocols used for their determination, and provides visual representations of experimental workflows.

Quantitative Thermodynamic Data

The following tables summarize the core thermodynamic properties of liquid **1-chloropropane**. The data has been compiled from critically evaluated sources to ensure accuracy and reliability for scientific and industrial applications.

Table 1: General and Critical Properties of **1-Chloropropane**

Property	Value	Source
Molecular Formula	C ₃ H ₇ Cl	[1][2]
Molar Mass	78.54 g/mol	[1][2]
Normal Boiling Point	46.6 °C (319.75 K)	[1][3]
Melting Point	-122.8 °C (150.35 K)	[2][4]
Critical Temperature	227 °C (500.15 K)	[4]
Critical Pressure	4.55 MPa	[4]

Table 2: Temperature-Dependent Properties of Liquid 1-Chloropropane

Temperature (K)	Density (g/cm³)	Viscosity (mPa·s)	Liquid Heat Capacity (J/mol·K)	Enthalpy of Vaporization (kJ/mol)
220	-	0.885	-	-
240	-	0.640	-	-
260	-	0.491	-	-
280	-	0.391	-	-
293.15	0.890	0.353	128.5	28.9
298.15	0.885	0.337	129.4	28.7
300	0.883	0.332	-	-
320	0.861	0.283	-	27.8

Note: Data is compiled and interpolated from various sources.[4][5][6] Specific experimental conditions may vary.

Experimental Protocols

The determination of the thermodynamic properties of liquid **1-chloropropane** relies on a variety of precise experimental techniques. Below are detailed methodologies for the key experiments.

Density Measurement: Pycnometry

Density is determined using a pycnometer, a glass flask with a precisely known volume.

Methodology:

- Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely.
- Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m_p) is measured using an analytical balance.
- Mass with Distilled Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_w). The mass of the pycnometer filled with water (m_pw) is measured. The volume of the pycnometer (V_p) is then calculated as: V_p = (m_pw m_p) / ρ_w.
- Mass with 1-Chloropropane: The pycnometer is emptied, dried, and then filled with 1-chloropropane at the desired temperature. The mass of the pycnometer filled with 1-chloropropane (m_pc) is measured.
- Density Calculation: The density of **1-chloropropane** (ρ_c) is calculated using the formula: $\rho_c = (m pc m p) / V p$.

Viscosity Measurement: Ostwald Viscometry

The viscosity of **1-chloropropane** is measured using an Ostwald viscometer, which is a type of capillary viscometer.

Methodology:

Viscometer Preparation: The Ostwald viscometer is cleaned and dried.

- Reference Fluid Measurement: A known volume of a reference fluid with a known viscosity
 and density (e.g., water) is introduced into the viscometer. The viscometer is placed in a
 constant temperature bath. The time it takes for the liquid to flow between two marked points
 (t ref) is measured.
- Sample Measurement: The viscometer is cleaned, dried, and the same volume of 1chloropropane is introduced. The time of flow for 1-chloropropane (t_sample) is measured
 at the same temperature.
- Density Measurement: The densities of the reference fluid (ρ_ref) and 1-chloropropane
 (ρ_sample) are determined at the experimental temperature (as described in 2.1).
- Viscosity Calculation: The viscosity of **1-chloropropane** (η _sample) is calculated using the following relationship: (η _sample / η _ref) = (ρ _sample * t_sample) / (ρ _ref * t_ref).

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

The isobaric heat capacity of liquid **1-chloropropane** is determined using a differential scanning calorimeter.

Methodology:

- Sample Preparation: A known mass of **1-chloropropane** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Baseline Measurement: A baseline is obtained by running the DSC with two empty pans over the desired temperature range.
- Sapphire Measurement: A sapphire standard with a known heat capacity is run under the same conditions to calibrate the instrument.
- Sample Measurement: The sample pan and the reference pan are placed in the DSC. The sample is subjected to a controlled temperature program (e.g., heating at a constant rate). The heat flow difference between the sample and the reference is measured.

Heat Capacity Calculation: The heat capacity of 1-chloropropane is calculated from the
difference in heat flow between the sample and the baseline, calibrated against the sapphire
standard.

Enthalpy of Vaporization Measurement: Ebulliometry

The enthalpy of vaporization can be determined by measuring the vapor pressure of **1-chloropropane** at different temperatures using an ebulliometer.

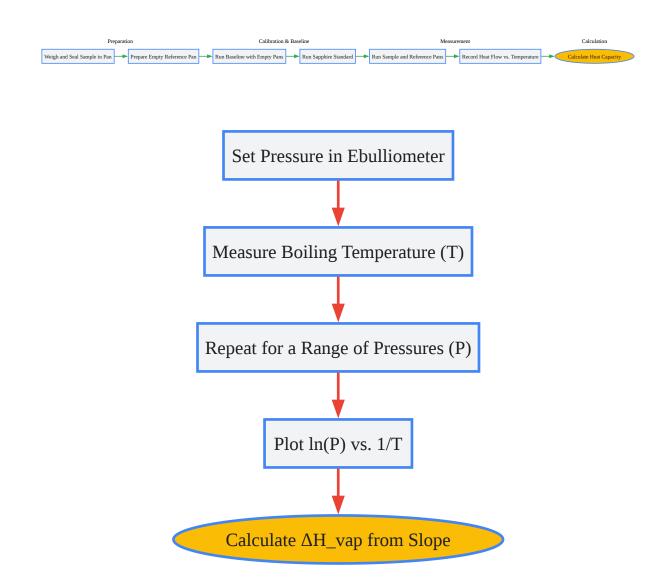
Methodology:

- Apparatus Setup: An ebulliometer is set up to measure the boiling temperature of 1chloropropane at a controlled pressure.
- Vapor Pressure Measurement: The pressure in the system is set to a specific value, and the
 corresponding boiling temperature of 1-chloropropane is measured. This is repeated for a
 range of pressures.
- Data Analysis: The Clausius-Clapeyron equation, $ln(P) = -(\Delta H_vap / R) * (1/T) + C$, is used to analyze the data. A plot of ln(P) versus 1/T is created.
- Enthalpy of Vaporization Calculation: The slope of the resulting straight line is equal to
 -ΔH_vap / R, where R is the ideal gas constant. The enthalpy of vaporization (ΔH_vap) can
 then be calculated from the slope.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Click to download full resolution via product page



Caption: Workflow for Density Measurement using a Pycnometer.

Click to download full resolution via product page

Caption: Workflow for Viscosity Measurement using an Ostwald Viscometer.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. n-Propyl chloride Wikipedia [en.wikipedia.org]
- 3. 1-Chloropropane | C3H7Cl | CID 10899 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-chloropropane [chemister.ru]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. n-Propyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of Liquid 1-Chloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146392#thermodynamic-properties-of-liquid-1-chloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com